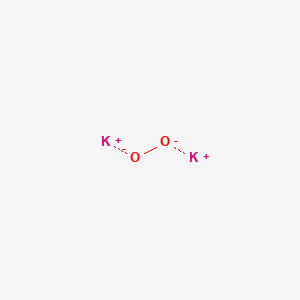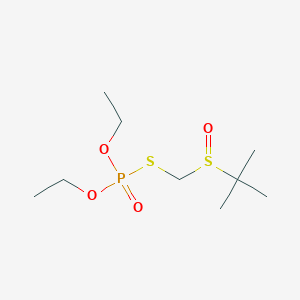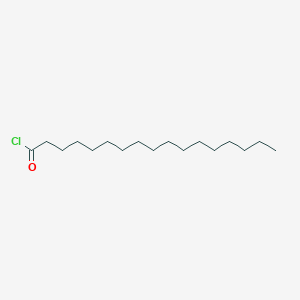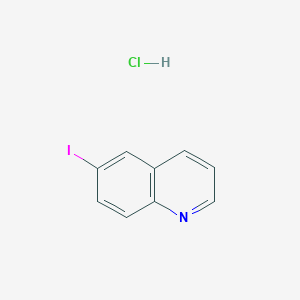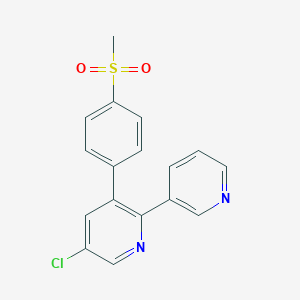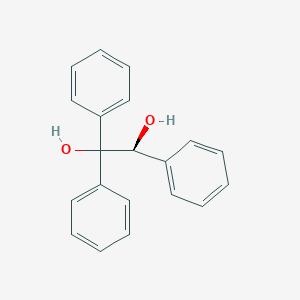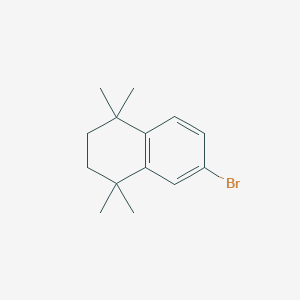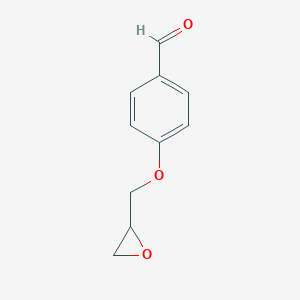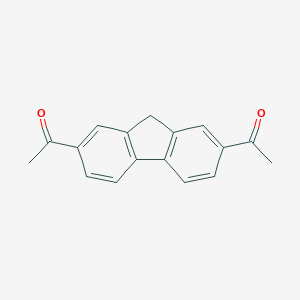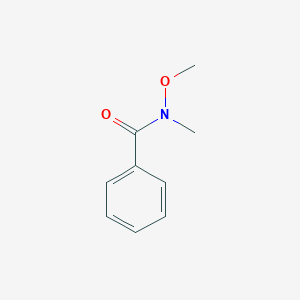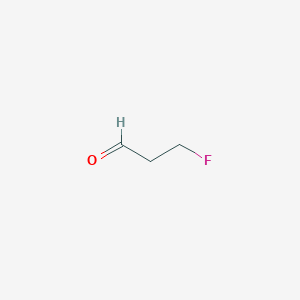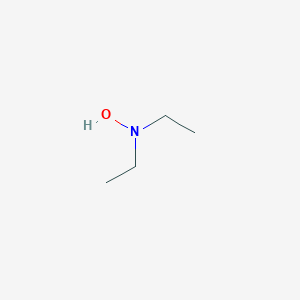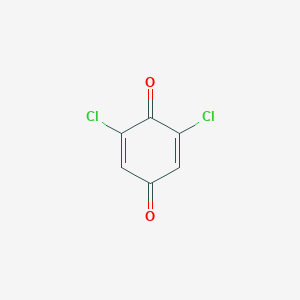![molecular formula C21H37NO3S2 B104646 [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate CAS No. 18794-24-6](/img/structure/B104646.png)
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate, also known as ABT-702, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyridine family and has a unique chemical structure that makes it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves the inhibition of two enzymes involved in purine metabolism, namely, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH). HGPRT is responsible for the conversion of hypoxanthine and guanine to their corresponding nucleotides, while IMPDH converts inosine monophosphate to xanthosine monophosphate. By inhibiting these enzymes, [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate reduces the production of purine nucleotides, which are essential for DNA synthesis and cell proliferation.
Effets Biochimiques Et Physiologiques
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and modulation of immune cell function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate for lab experiments is its specificity for HGPRT and IMPDH, which makes it a valuable tool for studying purine metabolism. However, its low solubility and poor pharmacokinetic properties limit its use in in vivo studies.
Orientations Futures
There are several future directions for research on [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate, including the development of more potent and selective inhibitors of HGPRT and IMPDH, the exploration of its potential use in combination with other drugs for cancer treatment, and the investigation of its neuroprotective effects in human clinical trials. Additionally, the use of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate as a tool for studying purine metabolism in various diseases could provide valuable insights into disease pathogenesis and potential therapeutic targets.
Méthodes De Synthèse
The synthesis of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves a multi-step process that starts with the preparation of tert-butylsulfanylpyridine. This intermediate is then reacted with acetic anhydride to form the corresponding acetate. The final step involves the introduction of an acetyl group at the 1-position of the pyridine ring. The overall yield of the synthesis process is around 20%.
Applications De Recherche Scientifique
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of enzymes involved in purine metabolism, which is essential for the growth and proliferation of cancer cells. Additionally, [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in animal models. It has also been studied for its potential use in the treatment of multiple sclerosis, where it has shown promising results in reducing disease severity and progression.
Propriétés
Numéro CAS |
18794-24-6 |
|---|---|
Nom du produit |
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
Formule moléculaire |
C21H37NO3S2 |
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C21H37NO3S2/c1-13(23)22-16(26-20(6,7)8)12-15(19(3,4)5)17(27-21(9,10)11)18(22)25-14(2)24/h12,16-18H,1-11H3 |
Clé InChI |
HVGSPMLKOZDGFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
SMILES canonique |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



